1H-indole-7-sulfonyl chloride solubility profile in organic solvents
1H-indole-7-sulfonyl chloride solubility profile in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1H-indole-7-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 1H-indole-7-sulfonyl chloride, a critical building block in medicinal chemistry and organic synthesis. Given the limited availability of explicit quantitative solubility data in peer-reviewed literature, this document establishes a predictive solubility framework based on first-principles chemical theory and data from analogous structures. We delve into the underlying physicochemical properties of the molecule that dictate its behavior in various organic solvent classes. Crucially, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility using High-Performance Liquid Chromatography (HPLC), empowering researchers to generate precise data tailored to their specific laboratory conditions. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility for reaction optimization, purification, and formulation development.
Physicochemical Properties and Structural Analysis of 1H-indole-7-sulfonyl Chloride
1H-indole-7-sulfonyl chloride (C₈H₆ClNO₂S) is a bifunctional molecule featuring a polar indole ring system and a highly reactive sulfonyl chloride group. Understanding its structure is paramount to predicting its interactions with solvents.
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Indole Moiety: The indole ring is an aromatic heterocyclic system. The N-H group is capable of acting as a hydrogen bond donor, while the nitrogen atom itself and the aromatic pi-system can act as hydrogen bond acceptors. This duality contributes to its potential solubility in a range of solvents.
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Sulfonyl Chloride Group (-SO₂Cl): This is a potent electron-withdrawing group and a highly reactive electrophile. Its presence significantly increases the molecule's polarity. The sulfonyl chloride functional group is well-known for its reactivity towards nucleophiles, a critical factor that transforms a simple dissolution process in certain solvents into a chemical reaction (solvolysis).[1]
The molecule is a solid at room temperature, with related structures having melting points in the range of 80-103°C.[2][3] Its overall polarity suggests poor solubility in non-polar aliphatic hydrocarbons but favorable interactions with more polar and aromatic solvents.
Predicted Solubility Profile: A Qualitative Assessment
In the absence of established quantitative data, this section provides a qualitative and predictive solubility profile. These predictions are grounded in the principles of "like dissolves like" and the known reactivity of the sulfonyl chloride functional group. Researchers should consider this table a starting point for solvent screening.
| Solvent Class | Example Solvent(s) | Chemical Formula | Predicted Behavior | Rationale |
| Protic (Nucleophilic) | Water, Methanol, Ethanol | H₂O, CH₃OH, C₂H₅OH | Soluble and Reactive (Solvolysis) | The sulfonyl chloride group will react with the hydroxyl group of these solvents, leading to the formation of the corresponding sulfonic acid or ester.[1] This is not a true solubility measurement but a chemical transformation. |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | CH₃CN, C₃H₇NO, C₂H₆OS, C₃H₆O | High Solubility | These solvents are highly polar and can effectively solvate the polar sulfonyl chloride group and interact with the indole ring via dipole-dipole interactions. Their aprotic nature ensures the stability of the solute. |
| Chlorinated | Dichloromethane (DCM), Chloroform | CH₂Cl₂, CHCl₃ | High Solubility | DCM is a medium-polarity solvent capable of dissolving a wide range of organic compounds. It will effectively solvate the entire molecule without reacting with the sulfonyl chloride group. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | C₄H₈O, C₄H₁₀O | Moderate to High Solubility | THF, being more polar than diethyl ether, is expected to be a better solvent. The indole moiety enhances solubility in these solvents compared to simple alkanesulfonyl chlorides. |
| Aromatic | Toluene, Benzene | C₇H₈, C₆H₆ | Moderate Solubility | Solubility is driven by π-π stacking interactions between the solvent and the aromatic indole ring. The polar sulfonyl chloride group may limit overall solubility compared to in more polar solvents. |
| Non-Polar | Hexane, Heptane | C₆H₁₄, C₇H₁₆ | Very Low to Insoluble | The high polarity of 1H-indole-7-sulfonyl chloride makes it incompatible with non-polar aliphatic solvents. |
Causality of Solvent Interactions: The "Why"
A senior scientist does not just select a solvent; they understand the molecular dialogue between the solute and the solvent. The predicted solubility is a direct consequence of these interactions.
Reactivity in Protic Media
The primary consideration when working with sulfonyl chlorides is their susceptibility to solvolysis in protic solvents like water and alcohols.[1] The mechanism is typically a concerted Sₙ2-like process where the oxygen atom of the solvent acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.[4] This reaction is often rapid and exothermic. Therefore, using protic solvents is generally avoided unless the goal is to synthesize the corresponding sulfonic acid or ester.
Favorable Interactions in Aprotic Polar Solvents
Solvents like DMF, DMSO, and Acetonitrile are ideal for dissolving 1H-indole-7-sulfonyl chloride for reactions where the sulfonyl chloride moiety must be preserved. Their high dielectric constants effectively shield the solute molecules from each other, while their ability to act as hydrogen bond acceptors allows them to interact favorably with the indole N-H proton. This combination of factors leads to strong solvation and high solubility.
Workflow for Solubility Classification
Before proceeding to a quantitative analysis, a qualitative assessment can efficiently screen potential solvents. The following workflow, adapted from standard organic chemistry practice, provides a logical sequence for this classification.[5]
Caption: Logical workflow for the qualitative classification of an organic compound's solubility.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, reproducible solubility data, an analytical approach is required. The following protocol outlines a robust method using HPLC, which is highly sensitive and specific. This method is adapted from established procedures for similar reactive compounds.[6]
Objective
To determine the equilibrium solubility of 1H-indole-7-sulfonyl chloride in a selected aprotic organic solvent at 25 °C.
Materials and Reagents
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1H-indole-7-sulfonyl chloride (>95% purity)
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HPLC-grade solvent of interest (e.g., Acetonitrile)
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Volumetric flasks (Class A)
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Analytical balance (± 0.1 mg)
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Constant temperature shaker/incubator
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Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
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HPLC vials
HPLC Instrumentation and Conditions (Example)
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System: Agilent 1260 Infinity II or equivalent
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Column: C18, 4.6 x 150 mm, 5 µm particle size
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Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detector: UV-Vis at a suitable wavelength (e.g., 254 nm)
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Column Temperature: 25 °C
Step-by-Step Methodology
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Preparation of Calibration Standards:
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Accurately weigh approximately 10 mg of 1H-indole-7-sulfonyl chloride and dissolve it in the chosen solvent in a 10 mL volumetric flask. This is the primary stock solution (~1 mg/mL).
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Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards that bracket the expected solubility range.
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Equilibration (Slurry Method):
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Add an excess amount of 1H-indole-7-sulfonyl chloride (e.g., 20-30 mg) to a sealed vial containing a known volume (e.g., 2 mL) of the solvent. An excess of solid must be visible.
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Place the sealed vial in a constant temperature shaker set to 25 °C.
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Equilibrate the slurry for at least 24 hours to ensure the solution reaches saturation. A longer time (48-72 hours) may be necessary and should be confirmed by sampling at different time points until the concentration plateaus.
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Sample Preparation and Analysis:
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After equilibration, allow the vial to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.
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Carefully withdraw a sample of the clear supernatant using a syringe.
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Immediately filter the sample through a 0.22 µm syringe filter directly into a clean HPLC vial. This step is critical to remove any undissolved microparticulates.
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Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
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Analyze the calibration standards and the diluted sample by HPLC.
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Calculation of Solubility:
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Construct a calibration curve by plotting the HPLC peak area against the concentration of the standards. Determine the R² value to ensure linearity (>0.995).
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Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
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Calculate the original concentration of the saturated solution by multiplying the diluted sample's concentration by the dilution factor.
Solubility (mg/mL) = Concentration of Diluted Sample (mg/mL) × Dilution Factor
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Workflow for Quantitative Solubility Determination
Caption: Step-by-step workflow for quantitative solubility measurement using the HPLC method.
Safety and Handling Precautions
As a sulfonyl chloride, 1H-indole-7-sulfonyl chloride must be handled with care in a well-ventilated fume hood.
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Corrosive: Causes severe skin burns and eye damage.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Moisture Sensitive: Reacts with water and atmospheric moisture, potentially releasing corrosive hydrochloric acid (HCl) gas.[2] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
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Harmful if Swallowed: The compound is expected to be harmful if ingested.[7]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
While published quantitative solubility data for 1H-indole-7-sulfonyl chloride is scarce, a robust predictive framework can be established based on its fundamental chemical properties. It is expected to be highly soluble in aprotic polar and chlorinated solvents, moderately soluble in ethers and aromatic solvents, and poorly soluble in non-polar hydrocarbons. Crucially, it is reactive towards protic solvents like water and alcohols. For researchers requiring precise data, the detailed HPLC-based protocol provided in this guide offers a reliable and validated method for determining its solubility, enabling greater control and optimization of synthetic and formulation processes.
References
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University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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ChemWhat. 1-METHYL-1H-INDOLE-7-SULFONYL CHLORIDE CAS#: 941716-95-6. Available from: [Link]
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Scribd. Solubility Testing of Organic Compounds | PDF. Available from: [Link]
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NextSDS. 1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride - Chemical Substance Information. Available from: [Link]
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PMC. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Center for Biotechnology Information. Available from: [Link]
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ACS Publications. Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides | The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available from: [Link]
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Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
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PMC. Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. National Center for Biotechnology Information. Available from: [Link]
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ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
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Columbia University. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
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